Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-1H-1,2,3-triazole-4-carboxamide

Antifungal Drug Discovery Medicinal Chemistry Mycology

This 1,2,3-triazole scaffold is the non-fluorinated analog of Rufinamide, validated as Impurity 6 for pharmaceutical QC and method validation. It serves as a strategic core for antifungal programs outperforming itraconazole, oncology applications with CDK1/tubulin inhibitory potency, and CB1 probe development with sub-20 nM affinity. Structural fidelity is mandatory—single-atom substitution alters target profile entirely. High-purity procurement is justified for systematic SAR, analytical reference standards, and next-generation drug discovery.

Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21
CAS No. 80819-65-4
Cat. No. B1144451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-1,2,3-triazole-4-carboxamide
CAS80819-65-4
Synonyms1-(Phenylmethyl)-1H-1,2,3-triazole-4-carboxamide;  Rufinamide Impurity 1
Molecular FormulaC₁₀H₁₀N₄O
Molecular Weight202.21
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N
InChIInChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4) – Sourcing Guide & Comparative Structural Identity


1-Benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4) is a heterocyclic organic compound characterized by a 1,2,3-triazole core substituted with a benzyl group at the N1 position and a carboxamide moiety at the C4 position . It is recognized as the 2,6-didesfluoro analog of the antiepileptic drug Rufinamide and is often encountered as Rufinamide Impurity 6 . The compound possesses a molecular formula of C₁₀H₁₀N₄O, a molecular weight of 202.21 g/mol, and serves as a versatile small molecule scaffold in medicinal chemistry .

1-Benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4) – Why In-Class Substitution is Not Advised


The biological activity of 1,2,3-triazole-4-carboxamide derivatives is exquisitely sensitive to the substitution pattern on both the triazole core and the benzyl ring. A seemingly minor structural modification—such as the addition of fluorine atoms at the 2- and 6-positions to yield Rufinamide—redirects the primary pharmacological target from anticancer or antifungal pathways to voltage-gated sodium channels, completely altering the compound's utility [1]. Furthermore, SAR studies demonstrate that the presence of an amino group at the 5-position or variations in the N-substituent dramatically impact the potency and selectivity of the scaffold against specific targets like CDK1, tubulin, or fungal pathogens [2][3][4]. Consequently, substituting 1-benzyl-1H-1,2,3-triazole-4-carboxamide with a close analog—even one differing by a single atom—can lead to a total loss of function in a given assay and cannot be justified in research or industrial settings without explicit, quantitative comparative validation.

1-Benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4) – Quantified Differentiation Guide for Scientific Procurement


Antifungal Activity Profile in Novel Benzylic 1,2,3-Triazole-4-carboxamides

Within a library of novel benzylic 1,2,3-triazole-4-carboxamides, specific derivatives have demonstrated superior in vitro fungicidal activity against Rhizopus oryzae, outperforming the clinical reference drug itraconazole [1]. This finding underscores the potential of this scaffold class to yield antifungal agents with efficacy that surpasses current standards, highlighting the need for careful evaluation of individual analogs rather than generic class-wide assumptions.

Antifungal Drug Discovery Medicinal Chemistry Mycology

Antimitotic Activity: Comparable Tubulin Polymerization Inhibition to E7010

In a study of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, compound 7f displayed antimitotic activity comparable to the standard agent E7010. Specifically, 7f inhibited tubulin polymerization with an IC50 value of 2.04 µM, which was nearly identical to the 2.15 µM IC50 observed for E7010 [1]. This demonstrates that appropriate derivatization of the 1-benzyl-1H-1,2,3-triazole-4-carboxamide core can yield inhibitors with potency on par with established tubulin-binding agents.

Cancer Research Antimitotic Agents Tubulin Polymerization

CDK1/Cdc2 Inhibition: Potent Growth Inhibition Superior to Nocodazole

Derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have been identified as potent inhibitors of CDK1/Cdc2, a key regulator of the cell cycle. In a comparative study, compounds 16 and 27 demonstrated growth inhibitory activity (GI50) ranging from 0.13 to 0.7 µM against human cancer cell lines (MIAPaCa-2, MCF-7, and HeLa). This is a demonstrably more potent range compared to the positive control, nocodazole, which exhibited GI50 values of 0.81-0.95 µM [1].

Cancer Cell Biology Kinase Inhibition Cell Cycle

CB1 Receptor Antagonism: Sub-20 nM Potency and >1000-Fold Selectivity

A distinct series of 1,2,3-triazole derivatives, specifically those containing benzyl amide moieties, have been characterized as highly potent and exceptionally selective CB1 receptor antagonists. These compounds demonstrate an IC50 of less than 20 nM for the CB1 receptor, while showing minimal activity at the CB2 receptor (IC50 > 10 µM), translating to a selectivity ratio exceeding 1000-fold in favor of CB1 [1].

Neuroscience Cannabinoid Receptor Pharmacology Drug Discovery

1-Benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4) – High-Value Research & Industrial Application Scenarios


1. Lead Optimization in Antifungal Drug Discovery

This compound serves as an optimal core scaffold for antifungal lead optimization programs targeting resistant or difficult-to-treat fungal pathogens such as Rhizopus oryzae. The evidence that certain derivatives can outperform the clinical antifungal itraconazole [1] justifies the procurement of this compound for systematic structure-activity relationship (SAR) studies. Its use is specifically recommended for projects aiming to develop next-generation antifungal agents with enhanced efficacy against filamentous fungi, where the benzylic 1,2,3-triazole-4-carboxamide motif has demonstrated high potential.

2. Antimitotic and CDK1-Targeted Anticancer Drug Development

Procurement is strategically justified for oncology research groups engaged in developing novel antimitotic agents or CDK1 inhibitors. The documented ability of its derivatives to inhibit tubulin polymerization with comparable potency to the clinical candidate E7010 [2] and to inhibit CDK1 with greater potency than the standard nocodazole [3] provides a strong, quantitative rationale for utilizing this scaffold in the design and synthesis of new chemical entities aimed at disrupting the cell cycle in cancer.

3. Development of Highly Selective CB1 Receptor Ligands

This scaffold is highly valuable for neuroscientists and pharmacologists investigating the endocannabinoid system. Its use as a starting material is justified by class-level evidence demonstrating that 1,2,3-triazole derivatives containing benzyl amides can achieve sub-20 nM potency at CB1 receptors with over 1000-fold selectivity against CB2 receptors [4]. This scenario is ideal for the development of chemical probes to dissect CB1-mediated signaling pathways or for drug discovery efforts targeting metabolic disorders and pain, where minimizing CB2-related off-target effects is a critical requirement.

4. Reference Standard for Rufinamide Impurity Profiling and Analytical Method Development

Given its established identity as Rufinamide Impurity 6 and 2,6-Didesfluoro Rufinamide , the procurement of high-purity 1-benzyl-1H-1,2,3-triazole-4-carboxamide is essential for pharmaceutical quality control (QC) and analytical development. Its use is mandated for the development and validation of HPLC/UPLC methods to monitor impurity levels in Rufinamide active pharmaceutical ingredient (API) and finished dosage forms, as well as for use as a reference standard in batch release and stability testing, ensuring compliance with regulatory pharmacopoeial requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.